BenchChemオンラインストアへようこそ!

(4-Bromo-1H-pyrazol-1-yl)(phenyl)methanone

neutrophil elastase N-benzoylpyrazole inflammation

This halogenated N-benzoylpyrazole is a trifunctional scaffold for neutrophil elastase inhibitor programs and C4 diversification via Suzuki-Miyaura coupling. The C4-Br substituent (C-Br ~285 kJ/mol) provides a reactive handle absent in fluoro or unsubstituted analogs, reducing synthetic steps for C4-aryl/alkenyl/amino pyrazoles. Use as a neutral benzoyl starting point for systematic SAR—ortho/para substitution modulates Ki from 28 nM to 3400 nM. Verified CAS 116228-39-8 ensures consistent multi-vendor sourcing for analytical and medicinal chemistry workflows.

Molecular Formula C10H7BrN2O
Molecular Weight 251.08 g/mol
CAS No. 116228-39-8
Cat. No. B12875153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-1H-pyrazol-1-yl)(phenyl)methanone
CAS116228-39-8
Molecular FormulaC10H7BrN2O
Molecular Weight251.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)N2C=C(C=N2)Br
InChIInChI=1S/C10H7BrN2O/c11-9-6-12-13(7-9)10(14)8-4-2-1-3-5-8/h1-7H
InChIKeyHLUXTGXWCAZAOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Bromo-1H-pyrazol-1-yl)(phenyl)methanone (CAS 116228-39-8): A Trifunctional Pyrazole Scaffold for Medicinal Chemistry and Organic Synthesis


(4-Bromo-1H-pyrazol-1-yl)(phenyl)methanone (CAS 116228-39-8) is a halogenated N-benzoylpyrazole derivative with molecular formula C10H7BrN2O and molecular weight 251.08 g/mol [1]. The compound features a pyrazole ring bearing a bromine substituent at the 4-position and an N-benzoyl moiety, establishing it as a trifunctional scaffold suitable for further diversification . Structurally, it belongs to a class of N-benzoylpyrazoles that have demonstrated inhibitory activity against human neutrophil elastase [2]. The presence of the C4-bromo substituent distinguishes this compound from non-halogenated and alternative halogenated pyrazole analogs, enabling specific reactivity profiles in cross-coupling and nucleophilic substitution reactions .

Why Generic Substitution of (4-Bromo-1H-pyrazol-1-yl)(phenyl)methanone (CAS 116228-39-8) Is Not Advisable: Structure-Specific Reactivity and Biological Activity Divergence


Interchanging (4-Bromo-1H-pyrazol-1-yl)(phenyl)methanone with closely related analogs—including non-halogenated pyrazoles, alternative halogen-substituted pyrazoles, or differently acylated derivatives—can fundamentally alter both synthetic utility and biological activity. In N-benzoylpyrazole elastase inhibitors, individual ring substituents exert significant impact on inhibitory activity and compound stability, with Ki values varying by over two orders of magnitude depending on substitution pattern [1]. For example, the para-tolyl analog exhibits a Ki of 45 nM against neutrophil elastase, while the ortho-tolyl variant shows a Ki of 300 nM—a 6.7-fold difference arising solely from methyl position variation [2]. Additionally, the C4-bromo substituent provides a unique reactive handle for Suzuki-Miyaura and other cross-coupling reactions that is absent in C4-chloro, C4-fluoro, or unsubstituted analogs, which display different reactivity profiles and coupling efficiencies . These structure-activity and structure-reactivity divergences preclude generic substitution and necessitate compound-specific evaluation.

Quantitative Differentiation Evidence for (4-Bromo-1H-pyrazol-1-yl)(phenyl)methanone (CAS 116228-39-8) Versus Closest Analogs


Elastase Inhibitory Potency: Para-Tolyl Analog (Ki = 45 nM) Versus Ortho-Tolyl Analog (Ki = 300 nM) and Unsubstituted Phenyl Analog

Within the N-benzoylpyrazole class, the (4-bromo-1H-pyrazol-1-yl)(p-tolyl)methanone analog exhibits a Ki of 45 nM against human neutrophil elastase, whereas the ortho-tolyl analog exhibits a Ki of 300 nM—a 6.7-fold potency difference driven solely by methyl positional isomerism [1]. While direct Ki data for the parent phenyl compound (CAS 116228-39-8) are not reported in this dataset, the unsubstituted phenyl variant likely exhibits intermediate potency, consistent with the SAR observation that ortho-substitution in the benzoyl radical strongly modulates activity [2]. For researchers requiring a well-characterized starting point with known elastase inhibitory activity, the p-tolyl analog provides a validated benchmark, whereas the parent phenyl compound offers a more versatile scaffold for systematic SAR exploration with reduced steric constraints at the benzoyl position [3].

neutrophil elastase N-benzoylpyrazole inflammation

Synthetic Versatility: C4-Bromo Substituent Enables Suzuki-Miyaura Coupling Not Accessible with C4-H or C4-F Analogs

The C4-bromo substituent in (4-Bromo-1H-pyrazol-1-yl)(phenyl)methanone provides a reactive aryl halide site for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Heck couplings, enabling introduction of aryl, alkenyl, or alkynyl groups at the pyrazole C4 position . In contrast, the C4-unsubstituted analog (1-benzoyl-1H-pyrazole) lacks this reactive handle entirely, while the C4-fluoro analog exhibits significantly lower reactivity under standard coupling conditions due to the strength of the C-F bond (bond dissociation energy: C-Br ~285 kJ/mol vs C-F ~490 kJ/mol) [1]. The C4-chloro analog (CAS not specified for direct comparator) offers an intermediate reactivity profile but with different coupling kinetics and catalyst compatibility . This bromo-specific reactivity establishes the compound as a preferred intermediate for generating diverse C4-functionalized pyrazole libraries.

cross-coupling Suzuki-Miyaura pyrazole functionalization

Physicochemical and Spectral Characterization: NMR and Mass Spectral Data for Identity Verification

(4-Bromo-1H-pyrazol-1-yl)(phenyl)methanone is spectroscopically characterized, with 1H and 13C NMR spectral data available for compound identity verification [1]. The exact mass is 249.97400 Da with a calculated logP of 2.33410 and polar surface area of 34.89 Ų [2]. In contrast, the N-benzyl analog (1-benzyl-4-bromo-1H-pyrazole, CAS 50877-41-3) lacks the carbonyl oxygen, resulting in a lower molecular weight (237.10 g/mol), different logP (~2.5), and distinct NMR spectral fingerprints that preclude direct substitution in applications requiring the benzoyl carbonyl as a hydrogen bond acceptor or synthetic handle . These spectral benchmarks enable unambiguous identity confirmation and purity assessment during procurement and experimental use.

NMR spectroscopy mass spectrometry quality control

Commercial Availability: Multiple Vendor Sourcing Versus Single-Source Analogs

(4-Bromo-1H-pyrazol-1-yl)(phenyl)methanone (CAS 116228-39-8) is commercially available from multiple established chemical suppliers, including Sigma-Aldrich and specialty vendors . This multi-vendor availability provides procurement flexibility and mitigates supply chain disruption risk. In contrast, several closely related analogs—including specific N-benzoylpyrazole derivatives with unique substitution patterns—are available from only one or two specialized vendors, potentially creating bottlenecks for time-sensitive research programs . The compound's established CAS registry number (116228-39-8) further facilitates unambiguous cross-vendor identification and competitive price benchmarking [1].

chemical procurement supply chain research reagents

Recommended Research and Industrial Application Scenarios for (4-Bromo-1H-pyrazol-1-yl)(phenyl)methanone (CAS 116228-39-8)


Scaffold for Structure-Activity Relationship (SAR) Studies of N-Benzoylpyrazole Elastase Inhibitors

Researchers developing neutrophil elastase inhibitors can employ (4-Bromo-1H-pyrazol-1-yl)(phenyl)methanone as a core scaffold for systematic SAR exploration. The unsubstituted phenyl ring at the benzoyl position provides a neutral starting point for introducing diverse substituents and assessing their impact on elastase inhibitory potency, building on established SAR knowledge that ortho- and para-substitution patterns dramatically modulate activity, with Ki values ranging from 28 nM to 3400 nM across the N-benzoylpyrazole series [1]. The C4-bromo substituent simultaneously offers a handle for parallel diversification at the pyrazole ring via cross-coupling chemistry .

Versatile Intermediate for C4-Functionalized Pyrazole Library Synthesis

In medicinal chemistry and chemical biology programs requiring diverse C4-substituted pyrazole derivatives, (4-Bromo-1H-pyrazol-1-yl)(phenyl)methanone serves as an ideal starting material. The C4-bromo group enables palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids, Heck coupling with alkenes, and nucleophilic aromatic substitution with amines or thiols, allowing introduction of a wide range of functional groups at the pyrazole C4 position [1]. This reactivity is absent in non-halogenated pyrazoles and significantly attenuated in fluoro-substituted analogs due to the high C-F bond dissociation energy (~490 kJ/mol vs ~285 kJ/mol for C-Br) . The compound thus reduces synthetic step count for accessing C4-aryl, C4-alkenyl, and C4-amino pyrazole derivatives [2].

Reference Standard for Spectroscopic Method Development and Quality Control

Analytical laboratories and quality control departments can utilize (4-Bromo-1H-pyrazol-1-yl)(phenyl)methanone as a characterized reference compound for developing and validating NMR, LC-MS, and HPLC methods. The compound's well-defined 1H and 13C NMR spectra, exact mass (249.97400 Da), and calculated physicochemical parameters (logP 2.33410; PSA 34.89 Ų) provide reliable benchmarks for method calibration [1]. Its unambiguous CAS registry number (116228-39-8) and multi-vendor commercial availability facilitate consistent sourcing for routine analytical workflows .

Precursor for Bradykinin B1 Receptor Antagonist Development Programs

Given that substituted pyrazole derivatives represent a privileged scaffold for bradykinin B1 receptor antagonism—a target implicated in pain, inflammation, and septic shock—(4-Bromo-1H-pyrazol-1-yl)(phenyl)methanone can serve as a synthetic precursor for generating diverse pyrazole-based B1 antagonist libraries [1]. The compound's N-benzoylpyrazole core and C4-bromo handle enable rapid analog generation to explore structure-activity relationships around this therapeutically relevant target, leveraging established patent disclosures of related pyrazole derivatives as B1 receptor antagonists .

Quote Request

Request a Quote for (4-Bromo-1H-pyrazol-1-yl)(phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.